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Compound of Interest

Compound Name: Sergliflozin Etabonate

Cat. No.: B1681633

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
designing and conducting pharmacokinetic (PK) studies of sergliflozin, a selective sodium-
glucose cotransporter 2 (SGLT?2) inhibitor.

Introduction to Sergliflozin and its
Pharmacokinetics

Sergliflozin is the active form of the prodrug sergliflozin etabonate. Following oral
administration, sergliflozin etabonate is rapidly and extensively converted to sergliflozin. As
an SGLT2 inhibitor, sergliflozin blocks the reabsorption of glucose in the kidneys, leading to
increased urinary glucose excretion and a lowering of blood glucose levels. Understanding the
pharmacokinetic profile of sergliflozin is crucial for determining appropriate dosing regimens
and assessing its safety and efficacy.

Key pharmacokinetic characteristics of sergliflozin include its rapid absorption, with maximum
plasma concentrations (Tmax) reached approximately 30 to 45 minutes after oral
administration of the prodrug. It exhibits a relatively short plasma elimination half-life (t1/2) of
about 0.5 to 1.5 hours. The primary pharmacodynamic effect of sergliflozin is a dose-related
increase in urinary glucose excretion. Notably, less than 0.5% of the administered dose is
recovered unchanged in the urine, suggesting extensive metabolism.
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Quantitative Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of sergliflozin obtained from

clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Volunteers and
Patients with Type 2 Diabetes Mellitus (T2DM)

Parameter Healthy Volunteers Patients with T2DM
Tmax (h) ~0.5-0.75 ~0.5-0.75

t1/2 (h) ~0.5-1.0 ~1.0-15

Urinary Recovery (%) <0.5 <0.5

Table 2: Multiple-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Overweight and
Obese Volunteers (500 mg and 1000 mg thrice daily for 14 days)

Parameter 500 mg TID 1000 mg TID
) No significant accumulation No significant accumulation
Accumulation
observed observed
Relative Bioavailability (Day 14 o ) o )
No significant difference No significant difference

vs Day 1)

Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of sergliflozin in a rodent model (e.g.,
Sprague-Dawley rats) after a single oral dose.

Materials:
o Sergliflozin etabonate

e Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
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e Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

e Oral gavage needles

» Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
o Centrifuge

e Freezer (-80°C)

e LC-MS/MS system

Protocol:

e Animal Acclimation: House rats in a controlled environment (22 + 2°C, 50 £ 10% humidity,
12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access
to standard chow and water.

o Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with continued
access to water. Administer a single oral dose of sergliflozin etabonate (e.g., 10 mg/kg) via
oral gavage. Record the exact time of administration.

e Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the
following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

o Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and
centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.

e Sample Storage: Store the plasma samples at -80°C until bioanalysis.

o Bioanalysis: Determine the plasma concentrations of sergliflozin using a validated LC-
MS/MS method (see Protocol 3.2).

o Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2,
etc.) using non-compartmental analysis software.
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Bioanalytical Method for Sergliflozin in Human Plasma
using LC-MS/MS

Objective: To quantify the concentration of sergliflozin in human plasma samples. Note: As a
specific validated method for sergliflozin is not publicly available, this protocol is a
representative example based on methods for other SGLT2 inhibitors like canagliflozin.

Materials:

LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled with a Sciex APl 4000
mass spectrometer)

Analytical column (e.g., Zorbax XDB Phenyl, 75 x 4.6 mm, 3.5 um)

Sergliflozin analytical standard and a stable isotope-labeled internal standard (IS) (e.g.,
Sergliflozin-d4)

Human plasma (K2EDTA)

Acetonitrile, methanol, formic acid, ammonium acetate (all LC-MS grade)
Protein precipitation plates or tubes

Protocol:

o Standard and QC Preparation: Prepare stock solutions of sergliflozin and the IS in methanol.
Prepare calibration standards and quality control (QC) samples by spiking appropriate
amounts of the stock solutions into blank human plasma.

Sample Preparation (Protein Precipitation): a. To 50 pL of plasma sample, standard, or QC,
add 150 pL of the internal standard working solution (in acetonitrile). b. Vortex for 1 minute.
c. Centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean 96-
well plate or autosampler vials.

e LC-MS/MS Analysis:

o Mobile Phase A: 0.1% Formic Acid in Water
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o Mobile Phase B: Acetonitrile

o Flow Rate: 0.8 mL/min

o Injection Volume: 5 uL

o Gradient:

0-0.5 min: 20% B

0.5-2.0 min: 20-80% B

2.0-2.5 min: 80% B

2.5-2.6 min: 80-20% B

2.6-3.5 min: 20% B
o Mass Spectrometer Settings (Positive lon Mode):
» |on Source: Electrospray lonization (ESI)

= MRM Transitions: Monitor for the specific precursor-to-product ion transitions for
sergliflozin and its IS.

» Data Analysis: Quantify sergliflozin concentrations in the samples by constructing a
calibration curve from the peak area ratios of the analyte to the IS.

Clinical Pharmacokinetic Study Design: Single
Ascending Dose

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses
of sergliflozin etabonate in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, single-center study.

Protocol:
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Subject Recruitment: Recruit healthy male and female subjects (typically 18-55 years old)
who meet the inclusion/exclusion criteria.

Dose Escalation Cohorts: Assign subjects to sequential dose cohorts (e.g., 5, 25, 100, 250,
500 mg of sergliflozin etabonate or placebo).

Dosing: After an overnight fast, administer a single oral dose of the assigned treatment with
a standardized volume of water.

Pharmacokinetic Sampling: Collect serial blood samples at pre-dose (0 h) and at specified
time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).

Pharmacodynamic Assessment: Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12,
12-24 hours) to measure urinary glucose excretion.

Safety Monitoring: Monitor vital signs, electrocardiograms (ECGs), and adverse events
throughout the study.

Bioanalysis and Data Analysis: Analyze plasma and urine samples and perform
pharmacokinetic and pharmacodynamic analysis.

Mandatory Visualizations
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Caption: Mechanism of SGLT2 inhibition by sergliflozin in the renal proximal tubule.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1681633?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preclinical Phase Clinical Phase (Single Ascending Dose)

Rodent Model Selection .
(.., Sprague-Dawley Rat) Healthy Volunteer Recruitment

Single Oral Dose .
(Sergliflozin Etabonate) Dose Escalation Cohorts

Serial Blood Sampling P?B?gg dpa?sawﬁg? 9

LC-MS/MS Analysis of Plasma Safety, PK, and PD Analysis

ata Analysis and Reportin
A Y

Pharmacokinetic Modeling Urinary Glucose Excretion
(NCA) Analysis

't

Application Note and
Protocol Generation

Click to download full resolution via product page

Caption: General workflow for preclinical and clinical pharmacokinetic studies of sergliflozin.

» To cite this document: BenchChem. [Application Notes and Protocols for Pharmacokinetic
Studies of Sergliflozin]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1681633#experimental-design-for-pharmacokinetic-
studies-of-sergliflozin]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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